3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole
Description
The compound 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole is a heterocyclic molecule featuring a 1-methylindazole core linked via a carbonyl group to a piperidine ring substituted with a 5-methoxypyrimidin-2-yloxy moiety. This structure combines pharmacologically relevant motifs:
- Indazole: A bicyclic aromatic system known for its role in kinase inhibition and anticancer activity.
- 5-Methoxypyrimidin-2-yloxy group: A polar substituent that may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-23-16-6-4-3-5-15(16)17(22-23)18(25)24-9-7-13(8-10-24)27-19-20-11-14(26-2)12-21-19/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINQJTLBTBEDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypyrimidine Moiety: This step involves the methoxylation of a pyrimidine derivative under basic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction, often using a suitable amine precursor.
Indazole Synthesis: The indazole core is synthesized via a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Coupling Reactions: The final step involves coupling the methoxypyrimidine and piperidine moieties to the indazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidine moiety, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industrial Applications: The compound is used in the synthesis of more complex molecules for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-{4-
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
4-(4-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine (CAS 2548978-89-6)
- Key Differences : Replaces the 1-methylindazole group with a morpholine-substituted benzene ring.
- Reduced aromaticity may decrease membrane permeability.
- Molecular Weight : 398.46 g/mol (vs. ~421 g/mol estimated for the target compound).
- Synthetic Accessibility : Likely synthesized via similar coupling reactions involving piperidine intermediates .
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
- Key Differences : Incorporates a pyrazolopyrimidine carboxamide group instead of the methoxypyrimidin-2-yloxy substituent.
- Implications :
Analogues with Varied Substituents on the Piperidine Ring
4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-6-(pyrimidin-2-ylacetyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Key Differences : Replaces the piperidine-carbonyl bridge with a pyrrolopyridine system and adds a 4-fluorophenylpyrazole group.
- The pyrrolopyridine scaffold may restrict conformational flexibility, affecting target selectivity .
Simplified Indazole Derivatives
5-Methoxy-1H-indazole Derivatives
- Key Differences : Lack the piperidine-pyrimidine substituent (e.g., 5-methoxy-1H-indazole-3-carboxaldehyde).
- Implications :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
